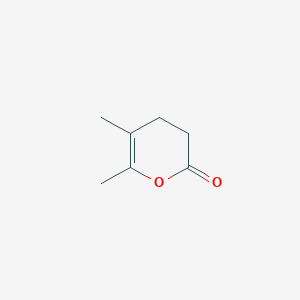

5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one

Description

Structural Classification and Significance of Dihydro-2H-pyran-2-ones in Organic Chemistry

Dihydro-2H-pyran-2-ones are classified as unsaturated lactones, which are cyclic esters. The core structure is a dihydropyran ring with a ketone group at the second position. nih.govnih.gov This structural motif is a key component in numerous natural products and serves as a versatile building block in organic synthesis. nih.govnih.gov The presence of both an ester and an alkene functional group within the ring allows for a variety of chemical transformations, making these compounds valuable intermediates for the synthesis of more complex molecules. researchgate.net

The significance of dihydro-2H-pyran-2-ones in organic chemistry stems from their utility as synthons. They can undergo a range of reactions, including Diels-Alder reactions, Michael additions, and ring-opening reactions, to generate diverse molecular architectures. researchgate.netresearchgate.net This reactivity has been exploited in the total synthesis of several biologically active compounds. mdpi.com

Overview of Research Trends in Substituted Dihydro-2H-pyran-2-one Derivatives

Current research on substituted dihydro-2H-pyran-2-one derivatives is focused on the development of new synthetic methodologies and the exploration of their potential applications. Green synthesis approaches using reusable catalysts are gaining attention for the preparation of these compounds. nih.gov Synthetic chemists are exploring various catalytic systems to achieve high yields and stereoselectivity in the formation of substituted dihydropyran-2-ones. organic-chemistry.org The functionalization of the dihydropyran-2-one ring at different positions allows for the fine-tuning of the molecule's properties and reactivity. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-3,4-dihydropyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-5-3-4-7(8)9-6(5)2/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEOXNDFAPPJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00497330 | |

| Record name | 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4054-96-0 | |

| Record name | 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00497330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of Dihydro 2h Pyran 2 One Systems

Fundamental Chemical Transformations

The reactivity of 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is characterized by its susceptibility to oxidative, reductive, and nucleophilic attacks. These transformations are foundational to its role as an intermediate in organic synthesis.

Oxidation Reactions

The oxidation of the 3,4-dihydro-2H-pyran-2-one core can be targeted at either the C4-C5 double bond or the allylic C3 position. While specific studies on this compound are not extensively detailed in the provided context, general principles of α,β-unsaturated ester oxidation can be applied. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) would be expected to epoxidize the double bond, yielding a corresponding epoxide. This electrophilic addition would be influenced by the electron-donating methyl groups, which activate the double bond. Oxidizing agents that target allylic positions, such as selenium dioxide or N-bromosuccinimide (NBS) under radical conditions, could potentially introduce functionality at the C4 position, although the specifics would depend heavily on reaction conditions.

Reduction Reactions

Reduction of this compound can proceed via several pathways, primarily targeting the ester (lactone) functionality or the carbon-carbon double bond. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would typically reduce the C=C double bond to yield the corresponding saturated lactone, 5,6-dimethyltetrahydro-2H-pyran-2-one.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce the lactone carbonyl group. This process involves nucleophilic attack at the carbonyl carbon, leading to ring-opening and the formation of a diol, specifically 4,5-dimethylhexane-1,5-diol. The choice of reducing agent and reaction conditions allows for selective transformation of either the alkene or the lactone moiety.

Nucleophilic Addition and Substitution Reactions

The 2H-pyran-2-one ring system is notably susceptible to nucleophilic attack at three primary electrophilic centers: the C2 (carbonyl), C4, and C6 positions. clockss.org For this compound, these positions correspond to the carbonyl carbon, the C4 of the double bond, and the C6 carbon bearing a methyl group and attached to the ring oxygen.

Nucleophilic attack often results in ring-opening reactions. clockss.orgresearchgate.net For instance, strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) can add to the carbonyl C2 position (a 1,2-addition) or to the C4 position in a conjugate (1,4-addition) manner. A 1,4-addition would lead to an enolate intermediate, which upon workup would yield a substituted tetrahydropyranone. However, attack at the C2 carbonyl is also common, leading to ring-opening to form a hydroxy-keto-alkene after hydrolysis. The presence of two non-equivalent electrophilic centers can lead to issues of selectivity in these reactions. researchgate.net The increased susceptibility of the dihydropyran ring to nucleophiles makes these compounds valuable precursors for a wide array of other heterocyclic and carbocyclic molecules. researchgate.net

Mechanistic Studies of Dihydropyranone Conversions

Mechanistic investigations into the conversions of dihydropyranone systems provide critical insights into their reactivity, particularly concerning pericyclic reactions and rearrangements that involve ring cleavage.

Retro-Diels-Alder (rDA) Reaction Pathways and Kinetics

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the well-known Diels-Alder cycloaddition and is a key thermal reaction for cyclohexene-type structures, including dihydropyranones. wikipedia.orgwikipedia.org This reaction involves the concerted, pericyclic cleavage of the ring to form a conjugated diene and a dienophile. For partially saturated 2-pyrones, the rDA reaction leads to ring-opening and subsequent decarboxylation. rsc.org

Computational studies using Density Functional Theory (DFT) have elucidated the mechanism for similar dihydropyranone molecules. rsc.org The reaction pathway is highly dependent on the solvent. In polar, hydrogen-bonding solvents like water, the reaction proceeds in a stepwise manner through the formation of a zwitterionic intermediate. rsc.org In contrast, in the gas phase or in non-polar solvents like n-hexane, the reaction follows a concerted pathway. rsc.org The activation barriers are significantly lower in polar solvents, indicating solvent-assisted stabilization of the transition state. rsc.org For example, the calculated activation barrier for the rDA of a similar molecule, 5,6-dihydro-4-hydroxy-6-methylpyran-2-one (5DHHMP), was found to be 61 kJ mol⁻¹ in water, which aligns well with experimental values. rsc.org

The table below summarizes the effect of the reaction environment on the rDA activation energy for a related dihydropyranone.

| Reaction Environment | Reaction Pathway | Calculated Activation Energy (Ea) | Reference |

|---|---|---|---|

| Water (Polar) | Stepwise (via zwitterionic intermediate) | 61 kJ mol⁻¹ | rsc.org |

| n-Hexane (Non-polar) | Concerted | Higher than in water | rsc.org |

| Gas Phase | Concerted | Higher than in water | rsc.org |

The kinetics of the rDA reaction are influenced by substituents on the pyranone ring. Electron-donating or withdrawing groups can affect the stability of the transition state and the frontier molecular orbital (FMO) gap of the resulting products, thereby altering the reaction rate. rsc.org

Ring-Opening and Decarboxylation Mechanisms

Ring-opening and decarboxylation are often coupled with the retro-Diels-Alder reaction in dihydropyranone systems. rsc.org The rDA reaction itself is the initial ring-opening step, breaking the heterocyclic ring to form an unstable intermediate which then readily loses carbon dioxide.

For this compound, the rDA reaction would proceed as follows:

Ring Cleavage (rDA): The dihydropyranone ring undergoes a [4+2] cycloelimination. The C-O and C-C bonds of the original dienophile part of the molecule break, leading to the formation of a conjugated diene and CO₂ (the dienophile).

Decarboxylation: The immediate product of the rDA is a vinylogous carboxylic acid derivative which is unstable and rapidly eliminates carbon dioxide.

Product Formation: The final products would be carbon dioxide and a conjugated diene, in this case, 3-methyl-1,3-pentadiene.

This thermal decomposition pathway is a powerful synthetic tool, as the loss of a stable gas like CO₂ provides a strong thermodynamic driving force for the reaction. masterorganicchemistry.com

Alternatively, ring-opening can be initiated by nucleophiles. As discussed in section 3.1.3, nucleophilic attack can cleave the lactone ring. For example, butyllithium (B86547) can promote the opening of the pyran ring through a retro-Michael reaction. researchgate.net Hydrolysis under basic conditions (saponification) also leads to ring-opening, forming a salt of the corresponding hydroxy-alkenoic acid. Subsequent acidification and heating could then induce decarboxylation, depending on the structure of the intermediate.

Cycloaddition Reactions of Dihydropyranones

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. researchgate.netwikipedia.org In the context of dihydropyranone systems, these reactions, particularly the Diels-Alder reaction, provide efficient routes to complex six-membered rings with high regio- and stereoselectivity. nih.gov The unsaturated bond within the dihydropyranone ring or in its precursors can act as a dienophile or be part of a diene system, participating in various cycloaddition pathways.

One of the primary methods for synthesizing the 5,6-dihydropyran-2-one core is through hetero-Diels-Alder (HDA) reactions. organic-chemistry.org In these [4+2] cycloadditions, an electron-deficient dienophile reacts with a diene where one or more carbon atoms have been replaced by a heteroatom. nih.govorganic-chemistry.org For instance, 1-alkoxy-1-amino-1,3-butadienes can react with various electron-deficient dienophiles, and the subsequent hydrolysis of the resulting hetero-Diels-Alder cycloadducts yields 6-substituted 5,6-dihydropyran-2-ones. organic-chemistry.org

Dihydropyranones themselves can undergo further cycloaddition reactions. For example, the synthesis of polyhydroxyindolizidines has been achieved using a derivative of 5,6-dihydro-2H-pyran-2-one through a (1,3)-dipolar cycloaddition reaction. researchgate.net Related pyrone systems, such as 5-hydroxy-2-pyrones, can be generated in situ from 2H-pyran-2,5-diones and undergo Diels-Alder cycloadditions with dienophiles like acrylates at room temperature. pkusz.edu.cn These reactions can be promoted by Lewis acids to improve yields and stereoselectivity. pkusz.edu.cn The unsubstituted C=C double bond in similar heterocyclic systems, like 5,6-unsubstituted 1,4-dihydropyridines, shows high reactivity and participates in various cycloaddition reactions, acting as an activated alkene. nih.gov

The mechanism of these cycloadditions can be influenced by catalysts and reaction conditions. For instance, ortho-quinone methides undergo formal [4+2] cycloaddition reactions to furnish tricyclic dihydropyranones with excellent diastereoselectivity and enantioselectivity, a process that can be studied mechanistically to understand the formation of the key intermediates. researchgate.netchalmers.se

Theoretical and Computational Analysis of Reactivity

Computational chemistry provides profound insights into the reactivity and reaction mechanisms of dihydropyranone systems. Methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are instrumental in elucidating reaction pathways, transition states, and the electronic factors governing these transformations. ssrn.com

Density Functional Theory (DFT) for Reaction Energetics and Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict reaction outcomes. ssrn.com For dihydropyranone systems, DFT calculations are employed to determine the regio- and stereoselectivity of reactions and to investigate detailed mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, DFT can map out the entire potential energy surface of a reaction, identifying the most favorable pathway. mdpi.com

For example, in cycloaddition reactions leading to dihydropyranone formation, DFT studies can predict which of the several possible transition states is lowest in energy, thereby determining the observed product selectivity. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations are often performed following the location of a transition state to confirm that it correctly connects the reactants and products. mdpi.com Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can also be calculated to understand the effect of temperature on the reaction equilibrium and rates. ssrn.com The choice of functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining results that correlate well with experimental observations. mdpi.com

| Computational Aspect | Application in Dihydropyranone Chemistry | Key Insights |

| Transition State (TS) Calculation | Identifies the geometry and energy of the highest point along the reaction coordinate for cycloadditions or rearrangements. mdpi.com | Determines the activation energy barrier, which correlates with reaction rate. Helps explain regio- and stereoselectivity. researchgate.net |

| Reaction Pathway Mapping (IRC) | Confirms the connection between a calculated transition state and the corresponding reactants and products. mdpi.com | Validates the proposed reaction mechanism and ensures the located TS is relevant to the transformation. |

| Thermodynamic Analysis | Calculates changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction. ssrn.com | Predicts reaction spontaneity and the effect of temperature on the position of equilibrium. |

| Solvent Effects (e.g., CPCM, IEFPCM) | Models the influence of the solvent on the energies of species and transition states. researchgate.net | Provides a more realistic prediction of reaction energetics and pathways in solution. |

Frontier Molecular Orbital (FMO) Analysis of Reactivity

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. nih.gov

In the context of dihydropyranones, FMO analysis is particularly useful for understanding cycloaddition reactions. For a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is considered. A smaller energy gap between these interacting orbitals leads to a stronger interaction and a faster reaction. ssrn.com The coefficients and symmetries of these orbitals also determine the regioselectivity and stereoselectivity of the cycloaddition. wikipedia.org

The analysis of global reactivity descriptors, derived from FMO energies, can further quantify the reactivity. Parameters such as chemical hardness, softness, and the electrophilicity index help to predict how a dihydropyranone or its precursor will behave in a polar reaction. ssrn.com For instance, the Global Electron Density Transfer (GEDT) calculated at the transition state can indicate the degree of charge transfer and the polar nature of a cycloaddition reaction. mdpi.com

Substituent Effects on Reaction Mechanisms

Substituents on the dihydropyranone ring or its reaction partners can dramatically influence reactivity and reaction mechanisms through electronic and steric effects. ucsb.edulumenlearning.com These effects are generally categorized as inductive effects, transmitted through sigma bonds, and resonance (or conjugative) effects, transmitted through pi systems. ucsb.edulibretexts.org

Electron-donating groups (EDGs), such as alkyl (e.g., methyl), hydroxyl, or alkoxy groups, increase the electron density of the pi system. lumenlearning.comlibretexts.org When attached to a diene component, an EDG raises the HOMO energy level, narrowing the HOMO-LUMO gap with an electron-deficient dienophile and accelerating the cycloaddition reaction. libretexts.org Conversely, electron-withdrawing groups (EWGs), such as nitro or carbonyl groups, decrease the electron density of the pi system. lumenlearning.com An EWG on a dienophile lowers its LUMO energy, facilitating a reaction with an electron-rich diene. libretexts.org

These electronic effects not only alter reaction rates but also direct the regiochemistry of the reaction. lumenlearning.com For example, in the electrophilic attack on a substituted aromatic ring, EDGs are typically ortho- and para-directing activators, while EWGs are meta-directing deactivators. libretexts.org Similar principles apply to the cycloaddition reactions forming or involving dihydropyranones, where the alignment of orbital coefficients, influenced by substituents, dictates the preferred orientation of the reactants in the transition state. The interplay between inductive and resonance effects can sometimes be complex; for instance, halogens are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because of a weaker resonance electron-donating effect. libretexts.org

| Substituent Type | Electronic Effect | Impact on Reactivity | Example Groups |

| Electron-Donating Group (EDG) | Inductive (+I) and/or Resonance (+R) donation of electron density. libretexts.org | Activates the molecule for reaction with electrophiles; increases the rate of cycloaddition when on the diene. lumenlearning.com | -CH₃, -OH, -OR, -NH₂ |

| Electron-Withdrawing Group (EWG) | Inductive (-I) and/or Resonance (-R) withdrawal of electron density. libretexts.org | Deactivates the molecule for reaction with electrophiles; increases the rate of cycloaddition when on the dienophile. lumenlearning.com | -NO₂, -CN, -C=O, Halogens |

Rearrangement and Ring Interconversion Reactions

Dihydropyranone systems can be involved in or synthesized through various rearrangement and ring interconversion reactions. These transformations often proceed under acidic or basic conditions and can lead to significant structural changes. wiley-vch.de

An important synthetic route to dihydropyranones involves the acid-promoted rearrangement of hydroxyl oxetane (B1205548) intermediates. acs.orgacs.org In this process, an oxetane ring is opened under the influence of an acid like p-TsOH or H₂SO₄, leading to an intermediate that undergoes subsequent intramolecular trapping by a carboxylic acid group to form the dihydropyranone ring. acs.org This method provides a metal-free pathway to functionalized dihydropyranone structures. acs.org

The Baeyer-Villiger oxidation is a classic rearrangement reaction that converts a cyclic ketone into a lactone, which is the core structure of a dihydropyranone. wiley-vch.de This reaction involves the migration of an alkyl group from a carbonyl carbon to an adjacent, electron-deficient oxygen atom, effectively inserting an oxygen atom into the ring. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. wiley-vch.de

Furthermore, dihydropyranone derivatives can serve as intermediates for subsequent functionalization, which may involve acid-catalyzed rearrangements to furnish other complex molecules. researchgate.net These rearrangements highlight the versatility of the dihydropyranone scaffold in synthetic organic chemistry.

Advanced Spectroscopic Characterization and Computational Modeling of Dihydro 2h Pyran 2 One Derivatives

Experimental Spectroscopic Techniques for Structural Determination

Experimental spectroscopy is indispensable for the unambiguous determination of molecular structures. While comprehensive experimental data for 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one is not widely available in public literature, the expected spectroscopic features can be reliably predicted based on its structure and by comparison with its parent compound, 5,6-dihydro-2H-pyran-2-one.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The methylene (B1212753) protons at the C3 and C4 positions would likely appear as complex multiplets in the aliphatic region. The methyl group at the C5 position, being attached to a double bond, would appear as a singlet. The proton at C6 would be a multiplet due to coupling with the C6-methyl protons, which in turn would appear as a doublet.

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of carbon atoms. For this compound, seven distinct carbon signals are expected. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactone. The olefinic carbons (C5 and the now substituted C6) would appear in the vinylic region, followed by the signals for the aliphatic methylene carbons (C3 and C4). The two methyl carbons would appear at the most upfield positions.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignments. COSY would establish the connectivity between protons, for instance, between the H3 and H4 methylene groups. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | C | - | ~165 |

| 3 | CH₂ | ~2.4 | ~30 |

| 4 | CH₂ | ~2.0 | ~25 |

| 5 | C | - | ~120 |

| 5-CH₃ | CH₃ | ~1.9 (s) | ~20 |

| 6 | CH | ~4.5 (m) | ~75 |

| 6-CH₃ | CH₃ | ~1.3 (d) | ~22 |

Vibrational spectroscopy probes the functional groups within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. The most prominent feature for this compound would be a strong, sharp absorption band around 1720-1740 cm⁻¹ due to the C=O stretching of the α,β-unsaturated lactone. Another key absorption would be the C=C stretching vibration, expected around 1640-1660 cm⁻¹. The spectrum would also feature C-O stretching bands between 1200-1300 cm⁻¹ and various C-H stretching and bending vibrations from the methyl and methylene groups just below 3000 cm⁻¹ and around 1460 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. The C=C double bond, being more polarizable, would typically show a strong signal in the Raman spectrum, confirming the data from IR.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Lactone) | Stretch | 1720 - 1740 | Strong (IR) |

| C=C (Olefinic) | Stretch | 1640 - 1660 | Medium (IR), Strong (Raman) |

| C-H (sp³) | Stretch | 2850 - 2960 | Medium-Strong (IR) |

| C-O | Stretch | 1200 - 1300 | Strong (IR) |

| C-H (sp³) | Bend | 1375 - 1465 | Medium (IR) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₁₀O₂.

GC-MS: Gas Chromatography-Mass Spectrometry would show a molecular ion peak [M]⁺ at m/z 126. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (m/z 28) or cleavage of the methyl groups. A retro-Diels-Alder reaction is a common fragmentation pathway for such cyclic systems.

HRMS: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion. The calculated exact mass is 126.0681 Da. nih.gov An experimental HRMS measurement confirming this value would validate the elemental composition of C₇H₁₀O₂.

LC-MS: Liquid Chromatography-Mass Spectrometry could be employed for analysis, particularly if the compound is part of a complex mixture. It allows for separation by liquid chromatography before introduction into the mass spectrometer.

UV-Visible spectroscopy provides information on electronic transitions within a molecule, primarily those involving conjugated systems. The α,β-unsaturated lactone system in this compound constitutes a chromophore that absorbs UV light. A characteristic π→π* transition is expected, likely with an absorption maximum (λ_max) in the range of 200-250 nm. The presence of two alkyl (methyl) substituents on the double bond would be expected to cause a slight bathochromic (red) shift to a longer wavelength compared to the unsubstituted 5,6-dihydro-2H-pyran-2-one.

Should this compound be obtained as a suitable single crystal, X-ray diffraction would provide the definitive, three-dimensional structure of the molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. For similar dihydropyran rings, a half-chair conformation is often observed. This analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing arrangement. Currently, no public crystal structure data is available for this specific compound.

Computational Spectroscopic and Structural Predictions

In the absence of complete experimental data, or to complement it, computational chemistry offers powerful predictive capabilities. Density Functional Theory (DFT) is a widely used method for modeling the properties of pyran-2-one derivatives. amrita.edunih.govsemanticscholar.org

Geometry Optimization and Structural Analysis: A primary step involves optimizing the molecular geometry using a selected functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G(d,p), 6-311++G**). semanticscholar.orgscifiniti.com This calculation yields the lowest energy conformation of the molecule, providing predicted bond lengths and angles that can be compared with X-ray data if available.

Vibrational Frequency Prediction: Following geometry optimization, harmonic vibrational frequencies can be calculated at the same level of theory. These theoretical frequencies, when uniformly scaled by an appropriate factor (typically ~0.96 for B3LYP), can be used to predict the IR and Raman spectra. scifiniti.com This aids in the assignment of experimental bands to specific vibrational modes, such as the C=O stretch or ring deformations.

NMR Chemical Shift Prediction: DFT calculations can also predict ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for the optimized geometry, theoretical chemical shifts can be obtained that often show good correlation with experimental values, assisting in the complete assignment of complex spectra.

Electronic Spectra Prediction: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions. semanticscholar.org These calculations provide the excitation energies and oscillator strengths, which can be directly translated into a theoretical UV-Visible absorption spectrum. This allows for the assignment of experimental absorption bands to specific electronic transitions, such as the π→π* transition of the conjugated system.

Reactivity Descriptors: Computational models can also predict reactivity through descriptors like Molecular Electrostatic Potential (MEP) maps, which visualize electron-rich and electron-poor regions of the molecule, indicating sites susceptible to electrophilic or nucleophilic attack. amrita.edunih.gov

DFT-Based Prediction of Vibrational Spectra

Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational spectra (such as infrared and Raman spectra) of molecules. This analysis provides insights into the molecule's structural features and bonding. For many organic molecules, researchers have successfully employed DFT calculations, often using functionals like B3LYP with various basis sets, to correlate theoretical vibrational frequencies with experimental data. However, a specific DFT-based study predicting the vibrational spectrum of this compound has not been identified in the current body of scientific literature. Such a study would typically involve the calculation of harmonic vibrational frequencies and their corresponding intensities to assign specific vibrational modes to the functional groups present in the molecule.

Molecular Geometry Optimization and Conformation Analysis

Computational chemistry plays a crucial role in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. This analysis can also explore different possible conformations and their relative energies. For cyclic compounds like this compound, conformational analysis is key to understanding their structure and reactivity. While the fundamental principles of molecular mechanics and quantum chemistry are well-established for such analyses, specific research applying these methods to determine the optimized geometry, bond lengths, bond angles, and dihedral angles of this compound is not documented.

Tautomeric Equilibrium Studies using Quantum Chemistry

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is a key consideration for many heterocyclic compounds. Quantum chemistry methods are instrumental in studying the relative stabilities of tautomers and the energy barriers for their interconversion. For dihydro-2H-pyran-2-one derivatives, the potential for keto-enol tautomerism exists. A computational study on this compound would involve calculating the energies of its potential tautomeric forms to predict the position of the equilibrium. However, no such quantum chemical studies focused on the tautomeric equilibrium of this specific compound have been published.

Applications of 5,6 Dimethyl 3,4 Dihydro 2h Pyran 2 One and Its Derivatives in Synthetic Chemistry and Materials Science

Role as Versatile Intermediates in Organic Synthesis

The 5,6-dihydro-2H-pyran-2-one ring is a foundational structure in organic synthesis, prized for its adaptability. researchgate.net The electrophilic nature of the carbonyl carbon and the carbon at the 6-position, coupled with the nucleophilic character of the carbon at the 5-position, allows for a diverse range of reactions. clockss.org These inherent properties enable chemists to use these lactones as building blocks for a variety of molecular architectures.

Precursors for Complex Heterocyclic Compounds

The 5,6-dihydro-2H-pyran-2-one framework is a key precursor for an array of complex heterocyclic compounds. Its structure as an unsaturated lactone allows it to undergo ring-opening and ring-transformation reactions when treated with various nucleophiles. osi.lvclockss.org For instance, reactions with nitrogen-based nucleophiles like hydrazine (B178648) can lead to the formation of nitrogen-containing heterocycles such as tetrahydropyridazine derivatives. clockss.org

These transformations provide a convenient pathway to convert the relatively simple pyran-2-one ring into new heterocyclic systems. clockss.org The general reactivity of the parent scaffold is illustrated in its use for synthesizing polyhydroxyindolizidines, a class of alkaloids. nih.gov This is achieved through a osi.lvresearchgate.net-dipolar cycloaddition reaction involving 5,6-dihydro-2H-pyran-2-one, which demonstrates the scaffold's utility in constructing fused heterocyclic systems. nih.gov

Table 1: Examples of Heterocyclic Synthesis from Dihydropyran-2-one Scaffolds

| Starting Material Scaffold | Reagent | Resulting Heterocycle | Reference |

| Non-fused 2H-pyran-2-ones | Hydrazine hydrate | 3-Hydrazino-2,3,4,5-tetrahydropyridazine | clockss.org |

| 5,6-Dihydro-2H-pyran-2-one | Cyclic nitrone | Pyrrolidino[1,2-b]isoxazolidino[4,5-c]tetrahydropyran | nih.gov |

| 5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-diones | Ammonia, Aniline, etc. | 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines | clockss.org |

Building Blocks for Natural Product Synthesis (General scaffold use)

The dihydropyran-2-one motif is a structural component found in numerous natural products. nih.govnih.gov The specific compound, 5,6-dimethyl-3,4-dihydro-2H-pyran-2-one, has been identified as a naturally occurring substance in Picea abies, the Norway spruce. nih.gov

More broadly, the pyranone skeleton is a versatile building block for the total synthesis of various natural products. Chiral intermediates containing the pyranone ring are instrumental in constructing complex molecules like benzoisochromanones and pyranonaphthoquinones. mdpi.comnih.gov The synthesis of these natural products often leverages the pyranone ring as a scaffold, upon which additional rings and functional groups are built. Methodologies have been developed to create these bicyclic, tricyclic, and tetracyclic systems starting from chiral pyranone precursors. nih.gov For example, the synthesis of the natural product lentiginosine, an indolizidine alkaloid, utilizes 5,6-dihydro-2H-pyran-2-one as a starting material to construct the core structure. nih.gov

Synthesis of Spiroheterocycles and Annulated Systems

While specific examples detailing the use of this compound in the synthesis of spiroheterocycles and annulated (fused-ring) systems are not prominent in the surveyed literature, the general 2H-pyran-2-one scaffold is utilized in such constructions. A notable methodology involves a carbanion-induced ring transformation of 2H-pyran-2-ones using reagents like 1,4-cyclohexanedione (B43130) monoethylene ketal to produce highly functionalized spirocyclic ketals. semanticscholar.org This reaction proceeds via an asymmetric oxidative spirocyclization under alkaline conditions. semanticscholar.org

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are also a key application of the pyranone scaffold. nih.gov Various strategies, including [3+3] and [4+2] cycloadditions, are employed to build fused heterocyclic systems. mdpi.comrsc.org For example, palladium-catalyzed formal [3+3] allylic cycloadditions have been developed to create dihydro-furo[3,4-c]pyran derivatives, showcasing a method to generate annulated products. researchgate.net These methodologies highlight the potential of the 5,6-dimethyl derivative to serve as a substrate for constructing complex polycyclic architectures.

Contributions to Polymer and Material Science

Based on the available search results, there is no specific information regarding the applications of this compound or its direct derivatives in the fields of polymer and material science. The literature reviewed focuses primarily on its role as an intermediate in organic synthesis. Broader searches on pyran derivatives indicate some are being explored for sensor and solar cell technologies, but this does not extend to the specific compound . mdpi.com

Enabling Novel Chemical Reactions and Methodologies

The 5,6-dihydro-2H-pyran-2-one core has been instrumental in the development of new synthetic methods. Its unique reactivity has made it a valuable substrate for exploring and establishing novel chemical reactions.

One area of significant development is in organocatalysis. N-Heterocyclic carbenes (NHCs) have been effectively used to catalyze various annulation reactions to produce dihydropyran-2-one derivatives. mdpi.com These methods, often involving [4+2] or [3+3] cycloadditions, provide efficient routes to this important heterocyclic skeleton. mdpi.com

Furthermore, the parent compound 5,6-dihydro-2H-pyran-2-one has been a substrate in the development of enantioselective reactions. For example, a chiral phosphine-copper iodide catalyst system has been reported for the enantioselective conjugate addition of Grignard reagents to the lactone. sigmaaldrich.com This methodology allows for the creation of chiral centers with high selectivity, which is crucial for the synthesis of biologically active molecules. The development of pyran annulation processes to asymmetrically construct substituted tetrahydropyrans further underscores the role of this class of compounds in advancing synthetic methodologies. nih.gov

Table 2: Methodologies Developed Using Dihydropyran-2-one Scaffolds

| Methodology | Catalyst/Reagent Type | Application | Reference |

| Organocatalytic Annulation | N-Heterocyclic Carbenes (NHCs) | Synthesis of dihydropyran-2-ones | mdpi.com |

| Enantioselective Conjugate Addition | Chiral Phosphine-Copper Iodide | Asymmetric synthesis of substituted tetrahydropyran-2-ones | sigmaaldrich.com |

| Carbanion-Induced Ring Transformation | Base (e.g., KOH) | Synthesis of spirocyclic ketals | semanticscholar.org |

| osi.lvresearchgate.net-Dipolar Cycloaddition | Cyclic Nitrones | Synthesis of fused heterocyclic systems | nih.gov |

Future Directions and Emerging Research Areas for 5,6 Dimethyl 3,4 Dihydro 2h Pyran 2 One Chemistry

Development of Highly Selective and Sustainable Synthetic Routes

The future synthesis of 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one and its analogs will increasingly prioritize sustainability and efficiency. Research is moving away from traditional methods that may require harsh conditions or stoichiometric reagents, toward catalytic processes that offer high atom economy and reduced environmental impact.

Key research thrusts in this area include:

Organocatalysis: N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions. Future work will likely adapt these NHC-catalyzed annulations to create the 5,6-dimethyl substituted core with high stereoselectivity. The versatility of NHCs allows for multiple reaction pathways, such as [4+2] and [3+3] cycloadditions, providing a flexible platform for synthesis.

Biocatalysis: The use of enzymes or whole microorganisms offers a highly selective and environmentally friendly route to chiral 5,6-dihydropyran-2-ones. Future research could explore engineered enzymes to produce enantiopure this compound, which is crucial for developing specific biological applications.

Heterogeneous Catalysis: The development of reusable, solid-supported catalysts is a cornerstone of green chemistry. Research into novel heterogeneous catalysts for pyran synthesis will aim to simplify product purification, reduce waste, and allow for continuous flow processes, making the synthesis more scalable and economical.

Mild Reaction Conditions: A general trend in synthetic chemistry is the development of reactions that proceed under mild conditions (e.g., ambient temperature, solvent-free, or in water). Future synthetic routes for this compound will focus on methods like iodine-catalyzed practical syntheses that avoid harsh chemicals and complex setups.

| Strategy | Catalyst Type | Key Advantages | Potential Application for this compound |

|---|---|---|---|

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | High stereoselectivity, operational simplicity, metal-free. | Enantioselective synthesis of specific stereoisomers. |

| Biocatalysis | Enzymes / Microorganisms | Excellent enantioselectivity, green reaction media (water), mild conditions. | Production of enantiopure compounds for pharmaceutical screening. |

| Hetero-Diels-Alder Reactions | C2-symmetric bis(oxazoline)-Cu(II) complexes | High diastereo- and enantioselectivity for constructing the pyran ring. | Controlled construction of the core heterocyclic structure. |

| Ring-Closing Metathesis | Grubbs II catalyst | High functional group tolerance, direct cyclization. | Synthesis from acyclic precursors containing a diene and a carboxylate group. |

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The integration of experimental studies with computational chemistry is a powerful paradigm that will define future research in pyranone chemistry.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations have become indispensable for studying reaction pathways. For this compound, DFT can be used to model transition states, predict the regioselectivity and stereoselectivity of cycloaddition reactions, and understand the electronic effects of the methyl substituents on the pyranone ring's reactivity. For instance, computational studies can elucidate the thermodynamics and kinetics of thermal decomposition, providing insights into the stability and reactivity of the molecule under different conditions.

In-Situ Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR, can provide real-time data on reaction intermediates and kinetics. Combining these experimental data with computational models allows for a comprehensive understanding of the reaction mechanism, validating theoretical predictions and uncovering unexpected pathways.

Predictive Modeling for Reactivity: By building robust computational models validated by experimental data, future research aims to predict the outcomes of reactions involving new substrates or catalysts. This predictive power will accelerate the discovery of novel synthetic methods and the tailored synthesis of complex pyranone derivatives.

Design and Synthesis of Novel Derivatized Pyranone Scaffolds

The 5,6-dihydropyran-2-one core is a versatile scaffold for chemical modification. Future research will heavily focus on the design and synthesis of novel derivatives of this compound to explore new chemical space and biological activities. Pyran-2-ones serve as powerful building blocks for creating a wide range of heterocyclic systems.

Functionalization at Various Positions: Research will explore the selective functionalization at different positions of the pyranone ring. For example, introducing substituents at the C3 and C4 positions can significantly alter the molecule's electronic properties and biological function. Methods for creating libraries of these derivatives will be a priority for high-throughput screening.

Bioactive Hybrids: A promising strategy involves creating hybrid molecules by linking the this compound scaffold to other known pharmacophores (e.g., pyrazole, isoxazole, quinoline). This molecular hybridization can lead to compounds with synergistic or entirely new biological activities, such as anticancer or anti-inflammatory properties.

Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse library of derivatives will enable detailed SAR studies. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can identify key structural features responsible for a desired effect, guiding the design of more potent and selective molecules.

| Derivatization Site | Potential Functional Group | Synthetic Approach | Target Application |

|---|---|---|---|

| C3-Position | Amide, Ester, Aryl groups | Acylation, Cross-coupling reactions | Modulation of anti-inflammatory or antimicrobial activity. |

| C4-Position | Carboxamide, Fused rings | Diastereoselective functionalization. | Development of novel anticancer agents. |

| Pyranone Ring | Fused heterocycles (e.g., pyrazole, thiazole) | Condensation reactions with bifunctional reagents. | Creation of hybrid molecules with unique pharmacological profiles. |

| Methyl Groups (C5, C6) | Halogens, Hydroxyl groups | Radical halogenation followed by substitution | Fine-tuning steric and electronic properties for improved target binding. |

Exploration of Unconventional Reactivity and Transformations

Beyond established reaction types, future research will seek to uncover and harness unconventional reactivity of the this compound scaffold to access novel molecular architectures.

Ring-Transformation Reactions: The pyran-2-one ring can be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement into different carbocyclic or heterocyclic systems. Future studies will explore these transformations systematically, using the pyranone as a synthon for complex molecules like pyridines, quinolines, or even diazepines.

Unusual Cycloadditions: While Diels-Alder reactions are common, exploring less conventional cycloadditions, such as [2+2] cycloadditions or 1,4-dipolar cycloadditions, could lead to unique and complex polycyclic structures that are otherwise difficult to synthesize.

Photochemical and Electrochemical Reactions: The application of photochemistry and electrochemistry can unlock novel reaction pathways not accessible through traditional thermal methods. These techniques can generate highly reactive intermediates, enabling unique transformations of the pyranone ring and its substituents.

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot (domino or cascade reactions) is a major goal for improving synthetic efficiency. Future work will aim to design cascade sequences starting from this compound to rapidly build molecular complexity.

Q & A

Q. What are the optimal laboratory synthesis methods for 5,6-Dimethyl-3,4-dihydro-2H-pyran-2-one?

The compound can be synthesized via multi-component reactions involving arylamines, acetylenedicarboxylates, aldehydes, and cyclic diketones. For example, Verhoest et al. demonstrated that adjusting stoichiometric ratios and using organocatalysts (e.g., proline derivatives) enhances yield and selectivity. Purification typically involves column chromatography with hexane/ethyl acetate gradients .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation combines spectroscopic and crystallographic techniques:

- NMR : Distinct signals for methyl groups (δ 1.2–1.4 ppm for CH₃) and lactone carbonyl (δ 170–175 ppm in ¹³C NMR) .

- X-ray diffraction : Resolves the α,β-unsaturated δ-lactone framework and methyl substituents (e.g., C13H12O4 derivatives in Acta Crystallographica studies) .

- IR spectroscopy : Lactone C=O stretch at ~1750 cm⁻¹ .

Q. What are the stability considerations for handling this compound?

The compound is sensitive to moisture and oxidizers. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Avoid contact with strong acids/bases to prevent lactone ring hydrolysis. Flammability requires grounding during transfer .

Advanced Research Questions

Q. How do substituent positions (5,6-methyl groups) influence reactivity in cyclization reactions?

The methyl groups sterically hinder nucleophilic attack at C-4, directing reactivity toward C-2. Computational studies (DFT) show that electron-donating methyl groups stabilize transition states in [4+2] cycloadditions, favoring endo selectivity. Solvent polarity (e.g., DMF vs. THF) further modulates reaction pathways .

Q. What mechanistic insights explain the α,β-unsaturated lactone’s role in Diels-Alder reactions?

The lactone acts as an electron-deficient dienophile. Frontier molecular orbital analysis (HOMO/LUMO) reveals enhanced reactivity with electron-rich dienes (e.g., furans). Kinetic studies show rate acceleration under microwave irradiation (50–80°C, 20 min) due to improved orbital overlap .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen complexes) induce enantioselectivity. For example, (R)-6-benzyloxymethyl derivatives were synthesized with >90% ee using Rh-catalyzed hydrogenation .

Q. What strategies address conflicting bioactivity data in cytotoxicity studies?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum protein binding). Standardize testing using:

- Cell lines : HepG2 (liver) vs. MCF-7 (breast) to assess tissue-specific effects.

- Controls : Include lactone analogs (e.g., massoilactone) to isolate methyl group contributions .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Table 2: Reaction Optimization Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.